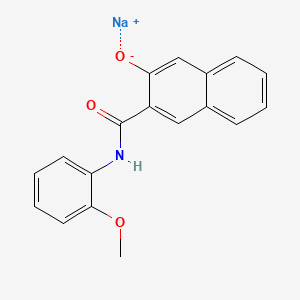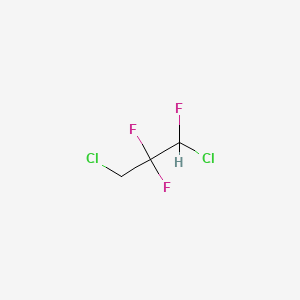
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes two ethylidene groups and two methyl groups attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. One common method is the chemo-catalytic conversion of biomass-derived 2,3-butanediol. The process involves the use of a ruthenium transition metal complex as a catalyst in a pressurized reactor, where purified 2,3-butanediol, carbon dioxide, and hydrogen are reacted to form the cyclic acetal .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the sequential use of microbes, enzymes, and chemo-catalysts to optimize the yield and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethylidene and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but without the ethylidene and methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another similar compound used in various chemical syntheses.
4,5-Dimethyl-1,3-dioxolane: A compound with a similar structure but different substituents.
Uniqueness
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of ethylidene and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
70517-30-5 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4,5-di(ethylidene)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-5-7-8(6-2)11-9(3,4)10-7/h5-6H,1-4H3 |
Clave InChI |
SSDGBVWTNFKWTG-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C(=CC)OC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


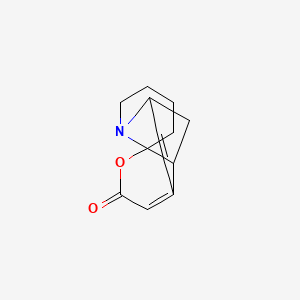
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
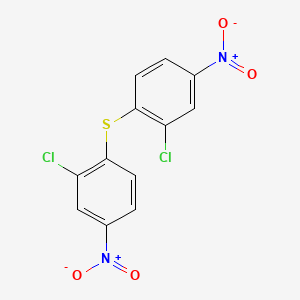
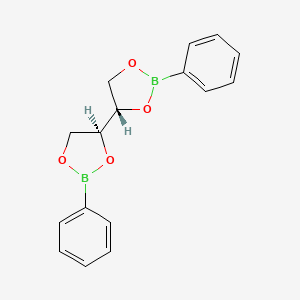
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
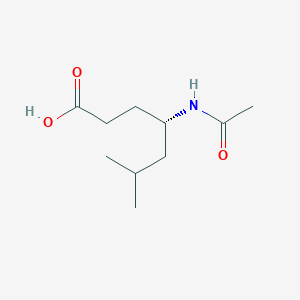
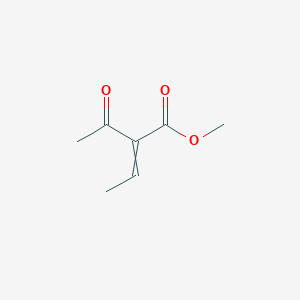
![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

